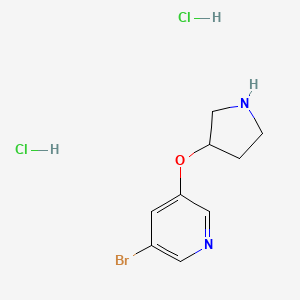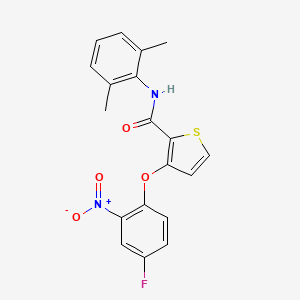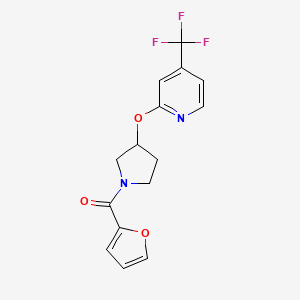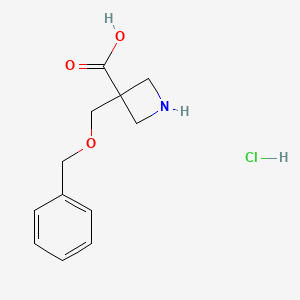![molecular formula C22H23N5O2S2 B2993817 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189702-34-8](/img/structure/B2993817.png)
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H23N5O2S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry :
- Zheng et al. (2014) described a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, which could be relevant for the synthesis of similar triazolo-pyrimidine derivatives (Zheng et al., 2014).
- Shaaban (2008) explored microwave-assisted synthesis methods for compounds like triazolo[1,5-a]pyrimidines, which could provide insights into the efficient production of the compound (Shaaban, 2008).
Pharmacological Applications :
- Sato et al. (1980) studied the cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines, indicating potential applications of similar compounds in cardiovascular therapies (Sato et al., 1980).
- Said et al. (2004) evaluated thiazolopyrimidines for their antimicrobial and antitumor properties, suggesting that similar triazolo-pyrimidines could have applications in these areas (Said et al., 2004).
Antimicrobial and Antitumor Activities :
- Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidines and evaluated their antitumor and antibacterial properties, hinting at the possible utility of related compounds in the treatment of cancer and bacterial infections (Hafez et al., 2017).
- Mabkhot et al. (2016) created thiophene-based heterocycles, including triazolo-pyrimidines, and found some to have antimicrobial activity, suggesting a similar potential for the compound (Mabkhot et al., 2016).
Chemical Structure and Properties :
- Reiter and Rivo (1988) synthesized novel triazolo-pyrimidinone derivatives, providing insights into the chemical structure and properties of such compounds, which can be relevant for understanding the compound (Reiter & Rivo, 1988).
- Gajda et al. (2015) reported on the synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, which can shed light on the electronic properties of similar compounds (Gajda et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the main protease (Mpro, also called 3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . This protease plays an essential role in processing the polyproteins that are translated from the viral RNA .
Biochemical Pathways
By inhibiting the main protease, the compound disrupts the life cycle of the virus. The protease is responsible for processing the polyproteins translated from the viral RNA into functional proteins. By blocking this process, the compound prevents the virus from replicating and spreading .
Pharmacokinetics
Similar compounds have been shown to have a pronounced lung tropism, making them suitable for administration by the inhalative route
Result of Action
The inhibition of the main protease leads to a decrease in viral replication, reducing the spread of the virus. This can help to alleviate the symptoms of COVID-19 and potentially shorten the duration of the disease .
properties
IUPAC Name |
8-butyl-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S2/c1-2-3-11-26-20(29)19-17(10-13-30-19)27-21(26)23-24-22(27)31-14-15-6-8-16(9-7-15)25-12-4-5-18(25)28/h6-10,13H,2-5,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIJDFIYTNNUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)






![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)

![S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2993750.png)